Pyridine, 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-
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Description
“Pyridine, 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-” is a compound that contains a pyridine ring and a 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . This compound is part of a class of compounds that have been synthesized as anti-infective agents, exhibiting anti-bacterial, anti-viral, and anti-leishmanial activities .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including “Pyridine, 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-”, involves several steps. The general experimental procedure is the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole .Molecular Structure Analysis
The molecular structure of “Pyridine, 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-” consists of a pyridine ring and a 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Pyridine, 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-” include condensation, oxidization, and acylation reactions . The reactions involve the use of isonicotinic acid and single substituted aromatic aldehydes as raw materials .Scientific Research Applications
Synthesis and Biological Activity Prediction
Research has demonstrated the synthesis of novel compounds involving the 1,2,4-oxadiazole ring, highlighting methods for creating bicyclic systems with potential biological activities. For instance, the one-pot condensation of specific carboxylic acids and benzamidoximes has led to the formation of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, with their structures confirmed by various spectroscopic methods. The biological activity of these synthesized compounds was predicted using PASS, indicating potential utility in various therapeutic areas (Kharchenko, Detistov, & Orlov, 2008).
Antimicrobial and Anticancer Properties
Compounds containing the 1,2,4-oxadiazole ring have been explored for their antimicrobial and anticancer properties. For example, derivatives of 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridines showed interesting activity against Mycobacterium tuberculosis, with some compounds exhibiting potency greater than traditional drugs like isoniazid and streptomycin against drug-resistant strains (Navarrete-Vázquez et al., 2007). Additionally, a study on substituted 1,3,4-oxadiazolyl tetrahydropyridines revealed their potential as anticancer agents, underscoring the significance of the substituents on the tetrahydropyridine (THP) ring system in determining the pharmacological activities of these compounds (Redda & Gangapuram, 2007).
Material Science Applications
In the realm of material science, 1,2,4-oxadiazole derivatives have been utilized for their optical properties. A study on pyrazolo[1,5-a]pyridine-containing 2,5-diaryl-1,3,4-oxadiazole derivatives highlighted their utility in creating compounds with specific optical characteristics. These compounds exhibited blue fluorescence in dilute solutions, with quantum yields of fluorescence between 0.32 and 0.83 in dichloromethane, showcasing their potential in optical and electronic applications (Yang et al., 2011).
Properties
IUPAC Name |
3-cyclopropyl-5-pyridin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-2-7(1)9-12-10(14-13-9)8-3-5-11-6-4-8/h3-7H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQOJFXCKBTGNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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